6-methoxyquinazolin-2(1H)-one
Description
Overview of Quinazoline (B50416) and Quinazolinone Scaffolds in Medicinal Chemistry
Quinazoline and its oxidized form, quinazolinone, are fundamental heterocyclic scaffolds in the field of medicinal chemistry. These nitrogen-containing bicyclic compounds, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, are prevalent in over 200 naturally occurring alkaloids and serve as the core structure for numerous synthetic therapeutic agents. arabjchem.org Their appeal to medicinal chemists stems from their versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. ekb.egnih.govrsc.org The structural flexibility of the quinazoline and quinazolinone core allows for a wide range of chemical modifications, enabling the development of compounds with tailored pharmacological profiles. nih.gov This has led to a significant number of approved drugs and clinical candidates that feature these scaffolds. mdpi.com
The broad spectrum of biological activity is attributed to the ability of the quinazoline and quinazolinone nucleus to interact with various biological targets, including enzymes and receptors. researchgate.net For instance, certain quinazoline derivatives have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), key targets in cancer therapy. arabjchem.org
Significance of the 2(1H)-one Quinazolinone Isomer in Contemporary Drug Discovery
Research has demonstrated that the 2(1H)-quinazolinone core is a valuable pharmacophore for developing novel therapeutic agents. For example, derivatives of 2(1H)-quinazolinone have been investigated for their potential as anticancer and anti-inflammatory agents. The unique structural features of the 2(1H)-one isomer provide a distinct chemical space for the design of new and effective drugs.
Rationale for Focused Research on 6-Methoxyquinazolin-2(1H)-one Derivatives
The strategic placement of substituents on the quinazolinone ring system is a key strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The methoxy (B1213986) group (-OCH3) at the 6-position of the quinazolin-2(1H)-one core is of particular interest for several reasons. The presence of a methoxy group can influence the compound's metabolic stability and pharmacokinetic properties. Furthermore, this electron-donating group can alter the electronic environment of the aromatic ring system, potentially enhancing its binding affinity to specific biological targets.
Studies on derivatives of 6-methoxyquinazolinone have highlighted their potential in various therapeutic areas. For instance, hybrid molecules incorporating the 6-methoxyquinazolinone moiety have been synthesized and evaluated for their antibacterial activities. acgpubs.orgacgpubs.org These findings underscore the importance of the 6-methoxy substituent in directing the biological activity of the quinazolinone scaffold.
Scope and Objectives of the Academic Research Endeavor
The primary objective of academic research focused on this compound is to systematically explore its chemical and biological properties. This involves the design and synthesis of novel derivatives with diverse substitution patterns to establish structure-activity relationships (SAR). A key goal is to identify compounds with potent and selective biological activity against various disease targets.
The research encompasses several key areas:
Synthesis: Developing efficient and versatile synthetic methodologies for the preparation of a library of this compound derivatives.
Biological Evaluation: Screening the synthesized compounds for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.
Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which active compounds exert their therapeutic effects.
In Silico Studies: Employing computational methods, such as molecular docking, to predict the binding interactions of these compounds with their biological targets and to guide the design of more potent analogs. nih.gov
Through this multi-faceted approach, researchers aim to unlock the full therapeutic potential of the this compound scaffold and contribute to the development of new and effective medicines.
Detailed Research Findings
The following interactive table summarizes key research findings on derivatives of 6-methoxyquinazolinone, highlighting their synthesis and biological activities.
| Compound Class | Synthesis Highlights | Biological Activity | Research Focus |
| 6-Methoxyquinazoline-triazole hybrids | Synthesized via a "Click" reaction between triazole compounds and 2-nitrobenzamides, followed by reductive cyclization. acgpubs.orgacgpubs.org | Several derivatives showed significant activity against E. coli and S. aureus. acgpubs.orgacgpubs.org | Antibacterial agents |
| Sulphonamide-bearing methoxyquinazolinones | A new series was synthesized and characterized. nih.gov | Certain derivatives exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung), HepG2 (liver), LoVo (colon), and MCF-7 (breast). nih.gov | Anticancer agents and apoptosis inducers |
| 1-Isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one | Typically synthesized through cyclization reactions from anthranilamide and substituted aldehydes. | Investigated for potential anticancer and anti-inflammatory properties. | Structure-activity relationship studies |
| 3-Amino-2-Methyl-6-methoxy-quinazolin-4-one | Synthesized from the reaction of 2-Methyl-6-methoxy-benzo-1,3-oxazin-4-one with hydrazine (B178648) hydrate (B1144303). researchgate.net | The focus of the study was on the characterization and mass spectral fragmentation pattern. researchgate.net | Chemical synthesis and characterization |
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-3-8-6(4-7)5-10-9(12)11-8/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQPNHYCLQPISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methoxyquinazolin 2 1h One and Its Derivatives
General Synthetic Routes for Quinazolin-2(1H)-one Core Structures
The construction of the fundamental quinazolinone scaffold can be achieved through several pathways, ranging from classical condensation reactions to modern multicomponent and metal-catalyzed approaches.
A foundational method for the synthesis of the quinazolin-4(3H)-one isomer is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acid with an excess of formamide (B127407). wikipedia.orggeneris-publishing.com This reaction proceeds by heating the components, often at temperatures between 130-135°C, to induce cyclization and dehydration, yielding the quinazolinone product. generis-publishing.com While effective, classical approaches can require high temperatures and long reaction times. mdpi.comnih.gov
Modern variations have been developed to improve efficiency and yield. Microwave irradiation, for example, has been shown to significantly accelerate the reaction, reducing times from hours to minutes. nih.gov The use of solid-supported acid catalysts under solvent-free microwave conditions also presents a greener and more efficient alternative. nih.gov
Beyond the classical Niementowski reaction, a variety of alternative strategies have been developed for the formation of the quinazolinone ring, offering greater flexibility and access to diverse derivatives. researchgate.netujpronline.com These methods often provide milder reaction conditions and broader substrate scopes.
One major pathway involves the use of isatoic anhydride as a precursor, which can react with various amines and other components in multicomponent reactions to build the quinazolinone scaffold. mdpi.comnih.gov Another approach starts from 2-aminobenzamides , which can be cyclized with aldehydes, orthoesters, or through metal-catalyzed reactions involving carbon monoxide or isocyanide insertion. mdpi.comnih.gov Palladium-catalyzed multicomponent reactions, for example, can efficiently couple 2-aminobenzamides with aryl halides to construct 2-arylquinazolin-4(3H)-ones. mdpi.com Additionally, oxidant-free methods have been developed, such as the reaction of 2-aminobenzamides with sulfonyl azides and terminal alkynes, which proceed under mild conditions. nih.gov
Targeted Synthesis of the 6-Methoxyquinazolin-2(1H)-one Scaffold
The specific synthesis of this compound requires the use of a starting material bearing a methoxy (B1213986) group at the appropriate position on the benzene (B151609) ring. A logical precursor is a 2-amino-4-methoxybenzoic acid derivative. While the Niementowski reaction with formamide typically yields the 4-oxo isomer, synthesis of the 2-oxo scaffold involves different cyclization partners.
A common route to quinazolin-2(1H)-ones involves the cyclization of 2-ureidobenzoic acid derivatives. Therefore, a plausible pathway to this compound would involve the reaction of 2-amino-4-methoxybenzoic acid with a cyanate (B1221674) source (e.g., potassium cyanate) to form an intermediate 2-ureido-4-methoxybenzoic acid, which would then undergo acid-catalyzed intramolecular cyclization and dehydration to afford the target compound. Alternatively, reaction of 2-amino-4-methoxybenzonitrile (B1274900) with phosgene (B1210022) or a phosgene equivalent followed by hydrolysis can also lead to the desired 2-oxo scaffold.
Advanced Derivatization Strategies for this compound Derivatives
Further molecular diversity can be achieved by functionalizing the pre-formed this compound scaffold. The primary sites for derivatization are the nitrogen atoms, particularly N-1, and, in the case of the isomeric 4-oxo scaffold, the C-4 position.
The N-1 position of the quinazolin-2(1H)-one ring is a common site for functionalization, typically through alkylation or arylation reactions. nih.gov These reactions generally proceed via nucleophilic substitution, where the N-H proton is first removed by a base to generate a nucleophilic anion.
Standard conditions for N-alkylation involve treating the quinazolinone with an alkyl halide (e.g., ethyl bromoacetate, benzyl (B1604629) chloride) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). juniperpublishers.comresearchgate.netuw.edu The choice of base and solvent can influence the regioselectivity of the reaction, particularly in scaffolds that also contain other nucleophilic sites, though N-alkylation is often favored. juniperpublishers.comresearchgate.net
The introduction of substituents at the C-4 position is a cornerstone of derivatization chemistry for the isomeric quinazolin-4(3H)-one scaffold. Unlike the C-4 position in a 2(1H)-one, which is an unactivated aromatic C-H bond, the C-4 carbonyl in a 4(3H)-one provides a reactive handle for extensive modification.
The typical strategy involves a two-step process:
Chlorination: The 6-methoxyquinazolin-4(3H)-one is first converted to its corresponding 4-chloro-6-methoxyquinazoline (B1588994) intermediate. This is achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro derivative is a highly versatile electrophile. The electron-withdrawing nature of the quinazoline ring system activates the C-4 position towards nucleophilic attack, allowing the chloride to be readily displaced by a wide array of nucleophiles.
This method allows for the introduction of diverse functional groups by reacting the 4-chloro intermediate with various amines (to form 4-aminoquinazolines), alcohols or phenols (to form 4-alkoxy/aryloxyquinazolines), and thiols (to form 4-thioquinazolines).
Elaboration at Other Carbon Positions (e.g., C-7, C-8)
The strategic functionalization of the quinazolinone core at carbon positions other than those involved in the primary heterocycle formation, such as C-7 and C-8, is a key avenue for developing derivatives with diverse properties. These elaborations involve the introduction of a wide array of substituents, including complex heterocyclic systems and various aryl, alkyloxyl, and amide groups, to modulate the molecule's steric and electronic characteristics.
The fusion or linkage of additional heterocyclic rings, such as triazoles and purines, to the quinazolinone scaffold yields hybrid molecules with significant chemical and biological interest. sci-hub.cat These synthetic strategies often aim to combine the pharmacophoric features of both ring systems.
One notable example is the synthesis of a novel hybrid molecule combining quinazoline and adenine (B156593) moieties to create 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine. frontiersin.org This compound represents a class of modified nucleoside analogues where the sugar moiety is replaced by a quinazoline entity. frontiersin.org The structure of this specific hybrid was confirmed using various spectroscopic methods, including LC-UV-MS, ¹H-NMR, and ¹³C-NMR. frontiersin.org
Similarly, research has focused on synthesizing quinazoline derivatives fused with other nitrogen-containing heterocycles. For instance, pyrazolo[1,5-c] quinazolin-2-one derivatives have been synthesized through strategies involving ring-opening, expansion, and closure from oxazolone (B7731731) precursors. researchgate.net Studies on the structure-activity relationship of these fused compounds revealed that the pyrazolo[1,5-c] quinazolin-2-one moiety plays a crucial role in their biological activity. researchgate.net Further examples include the synthesis of 2-thio- rsc.orgnih.govmdpi.comtriazolo[1,5-c]quinazoline derivatives, demonstrating another pathway for incorporating a five-membered heterocyclic ring system onto the quinazoline core.
The introduction of aryl, alkyloxyl, and amide functionalities at positions like C-6 and C-7 of the quinazoline ring is a common strategy to expand the chemical diversity of these compounds. A multi-step synthesis approach can be employed to introduce these groups systematically.
For example, a synthetic route starting from 6-hydroxyl-7-methoxy-4-arylaminoquinazoline allows for the attachment of an aryloxyl group at the C-6 position. rsc.org The process begins with the treatment of the starting material with a fluoronitrobenzene in the presence of potassium carbonate to generate a nitro-substituted intermediate. rsc.org This is followed by the reduction of the nitro group to an amine using methods such as Fe/NH₄Cl or H₂/Pd-C. rsc.org The final step involves an amide formation reaction, where the newly formed amine is treated with various acyl chlorides to yield the target compounds with moderate success. rsc.org
This methodology allows for the creation of a library of derivatives with different substitutions on the appended aryl ring and varied amide functionalities.
Table 1: Examples of Synthesized 6-Aryloxyl-7-Methoxyquinazoline Derivatives with Amide Groups rsc.org
| Compound Name | Yield | Melting Point (°C) |
|---|---|---|
| N-(4-((4-((3,4-Dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-3-methoxyphenyl)acrylamide | 52% | 191–193 |
| N-(2-((4-((3,4-Dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyridin-4-yl)methacrylamide | 59% | 237–239 |
Optimized Reaction Conditions and Yield Enhancement Strategies
To improve the efficiency, yield, and environmental footprint of quinazolinone synthesis, researchers have explored optimized reaction conditions, including non-conventional energy sources and advanced catalytic systems. These strategies often lead to shorter reaction times, milder conditions, and simpler purification procedures compared to traditional methods.
Microwave irradiation (MWI) has emerged as a powerful and green energy source for organic transformations, significantly accelerating the synthesis of quinazoline and quinazolinone derivatives. rsc.org Compared to conventional heating, MWI offers advantages such as rapid reaction rates, improved yields, and operational simplicity. rsc.org
A green and efficient protocol for synthesizing quinazolinone derivatives utilizes a microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. frontiersin.org This method is applicable to a broad range of substrates, and research has shown that 2-halobenzoic acids containing electron-donating groups, such as 2-iodo-4,5-dimethoxybenzoic acid, can produce high yields. frontiersin.org The reaction can be performed in minutes under MWI, a significant improvement over the hours required for conventional heating. nih.gov
Specifically, the microwave-assisted synthesis of 3-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid has been reported with a yield of 98.8%. mdpi.com This approach demonstrates the effectiveness of combining microwave heating with bio-sourced solvents like pinane (B1207555) to achieve high-yield, eco-friendly synthesis. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis nih.gov
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | 3-6 hours | 48-89% |
Catalyst-mediated approaches offer another avenue for optimizing the synthesis of quinazolinone derivatives, often enabling reactions under milder conditions and with greater efficiency.
Ionic Liquid Catalysis: Basic imidazolium-based ionic liquids have been successfully employed as dual-function catalyst-surfactants for the green synthesis of quinazolinones in aqueous media. Ionic liquids such as 1-propyl-3-alkylimidazole hydroxide (B78521) ([PRIm][OH]) can form micelles in water, which solubilize the reactants and increase the contact between them and the catalytic sites, thereby enhancing the reaction rate. This methodology aligns with the principles of green chemistry by using water as a solvent and offering a recyclable catalytic system. In some cases, the cyclocondensation to form 2,3-dihydroquinazolin-4(1H)-ones can proceed in an ionic liquid-water system without the need for any additional catalyst.
Ceric Ammonium (B1175870) Nitrate (B79036) Catalysis: Supported ceric ammonium nitrate (CAN) has been identified as a highly efficient and reusable heterogeneous catalytic system for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This method is noted for its short reaction times, high product yields, and the ability to conduct the reaction under solvent-free conditions. The heterogeneous nature of the catalyst simplifies product isolation and allows for the catalyst to be recovered and reused multiple times without a significant loss of activity, adding to the economic and environmental benefits of the process.
Spectroscopic and Structural Characterization of 6 Methoxyquinazolin 2 1h One Derivatives
Mass Spectrometry (MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the characterization of synthetic compounds like 6-methoxyquinazolin-2(1H)-one, LC-MS is routinely used to assess purity and confirm the molecular weight of the target molecule. The liquid chromatography component separates the compound from any starting materials, byproducts, or impurities, while the mass spectrometer provides a mass-to-charge ratio (m/z) for the eluted components.
Despite the routine use of this technique in synthetic chemistry, specific experimental LC-MS data for this compound, such as retention times under defined chromatographic conditions (e.g., column type, mobile phase composition, and flow rate) and the corresponding mass spectra, are not detailed in the currently available scientific literature. For a related class of compounds, dihydroquinazoline-2(1H)-one derivatives, LC-MS has been used to confirm the correct structure of final products in synthetic procedures mdpi.comnih.gov.
Table 1: Representative LC-MS Data (Hypothetical) No experimental data is available in the searched literature. The table below is a template representing how such data would typically be presented.
| Parameter | Value |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Retention Time (RT) | N/A |
| Ionization Mode | ESI+ |
| Observed m/z [M+H]⁺ | N/A |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This provides unambiguous confirmation of a compound's chemical formula.
For this compound, the expected monoisotopic mass for the protonated molecule [M+H]⁺ can be calculated based on its chemical formula, C₉H₉N₂O₂. However, specific experimental HRMS data, which would compare the calculated exact mass to a measured exact mass, were not found in the reviewed scientific publications.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Difference (ppm) |
|---|
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample. This technique is a fundamental method for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the found and calculated values serves as strong evidence of the sample's purity and identity.
While the theoretical elemental composition of this compound (C₉H₈N₂O₂) can be readily calculated, experimentally determined data from combustion analysis are not reported in the surveyed literature.
Table 3: Elemental Analysis Data for this compound (C₉H₈N₂O₂)
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 61.36 | Not Available |
| Hydrogen (H) | 4.58 | Not Available |
| Nitrogen (N) | 15.90 | Not Available |
X-ray Crystallography and Solid-State Structural Elucidation
A search of crystallographic databases and the scientific literature did not yield a solved crystal structure for this compound. Consequently, key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. For comparison, the crystal structure of a related derivative, 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been reported, revealing a monoclinic crystal system with space group P21 mdpi.com. This highlights the type of detailed structural information that would be obtained for the title compound should suitable crystals be grown and analyzed.
Table 4: X-ray Crystallography Data No crystallographic data for this compound is available in the searched literature. The table below lists the parameters that would be determined from such an analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈N₂O₂ |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
Chemical Reactivity and Transformations of the 6 Methoxyquinazolin 2 1h One Scaffold
Reactions Involving the Quinazolinone Lactam Functionality
The lactam group, a cyclic amide, is a key functional handle in the 6-methoxyquinazolin-2(1H)-one scaffold. Its reactivity is centered around the nitrogen and carbonyl carbon atoms.
N-Alkylation and N-Acylation: The nitrogen atom at the 1-position (N-1) is nucleophilic and can undergo reactions with various electrophiles. Alkylation, typically performed under basic conditions with alkyl halides, introduces substituents at the N-1 position. Similarly, acylation with acyl chlorides or anhydrides yields N-1 acylated products.
Chlorination and Thionation: The lactam carbonyl group can be transformed to create more reactive intermediates. Treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride can convert the C=O group into a chloro-substituent, yielding a 2-chloro-6-methoxyquinazoline. nih.gov This chloro-derivative is a valuable intermediate for introducing various nucleophiles at the 2-position. Furthermore, thionation using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) replaces the carbonyl oxygen with sulfur, producing the corresponding 6-methoxyquinazoline-2(1H)-thione. These thiones are also important precursors for further synthetic manipulations. nih.gov
The table below summarizes common reactions at the lactam site.
| Reaction Type | Reagent(s) | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 1-Alkyl-6-methoxyquinazolin-2(1H)-one |
| Chlorination | Phosphorus oxychloride (POCl₃) | 2-Chloro-6-methoxyquinazoline |
| Thionation | Lawesson's reagent or P₂S₅ | 6-Methoxyquinazoline-2(1H)-thione |
Transformations of the Methoxy (B1213986) Substituent at Position 6
The methoxy group at the C-6 position is an electron-donating group that influences the reactivity of the benzene (B151609) ring. It can also be chemically altered, primarily through demethylation.
O-Demethylation: The most significant transformation of the 6-methoxy group is its cleavage to form the corresponding 6-hydroxyquinazolin-2(1H)-one. This demethylation is a common strategy in medicinal chemistry to unmask a phenolic hydroxyl group, which can serve as a hydrogen bond donor or a site for further functionalization. This reaction is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group can then be used for subsequent reactions, such as etherification or esterification.
Reactivity of Pendant Functional Groups
While this compound itself has limited pendant groups, its aromatic ring can be functionalized to introduce reactive handles. The subsequent transformations of these newly introduced groups are crucial for building molecular complexity.
A prime example is the introduction and subsequent reduction of a nitro group. The benzene portion of the quinazolinone scaffold can undergo nitration to introduce a nitro group, for instance, at the 7-position. This nitro group can then be reduced to a primary amine (amino group) using standard reducing agents like tin(II) chloride (SnCl₂) or iron powder in the presence of an acid. mdpi.com This amino group serves as a versatile precursor for a wide range of further modifications, including diazotization, acylation, and reductive amination.
The table below outlines this two-step functionalization process.
| Step | Reaction | Reagent(s) | Intermediate/Product |
| 1 | Nitration | HNO₃/H₂SO₄ | 6-Methoxy-7-nitroquinazolin-2(1H)-one |
| 2 | Reduction | Fe/NH₄Cl or SnCl₂/HCl | 7-Amino-6-methoxyquinazolin-2(1H)-one mdpi.com |
Annulation and Fused-Ring System Formation (e.g., Triazoloquinazolines)
Annulation, the formation of a new ring fused to the existing scaffold, is a powerful strategy for creating complex heterocyclic systems with diverse biological activities. The this compound scaffold is a valuable precursor for synthesizing fused systems like triazoloquinazolines. researchgate.net
The synthesis of a nih.govresearchgate.netekb.egtriazolo[4,3-c]quinazoline system, for example, often begins with the modification of the lactam functionality. The carbonyl group is typically converted into a more reactive leaving group. One common pathway involves:
Thionation: Conversion of the this compound to its corresponding thione using Lawesson's reagent.
Hydrazinolysis: Reaction of the thione with hydrazine (B178648) hydrate (B1144303) to replace the sulfur atom and form a 2-hydrazinyl-6-methoxyquinazoline intermediate.
Cyclization: The hydrazinyl intermediate is then cyclized with a one-carbon synthon, such as formic acid, triethyl orthoformate, or carbon disulfide, to form the fused triazole ring. ekb.eg
Alternatively, starting from a 2,4-dichloroquinazoline (B46505) (derived from the corresponding quinazoline-2,4-dione), reaction with hydrazine can lead to intermediates that are subsequently cyclized to form the triazolo ring. ekb.eg These reactions result in the formation of polycyclic aromatic systems where a triazole ring is fused to the quinazoline (B50416) core, significantly altering the molecule's shape, size, and electronic properties. nih.gov
Biological Activity Investigations of 6 Methoxyquinazolin 2 1h One Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of quinazolinone derivatives has been evaluated against a variety of pathogenic microorganisms, including both bacteria and fungi.
Numerous studies have highlighted the efficacy of quinazolinone derivatives against both Gram-positive and Gram-negative bacteria. For instance, a novel series of 2-thioxo-3-substituted quinazolinones and their S-methyl thioether counterparts have demonstrated promising antibacterial activity. nih.gov In one study, newly synthesized quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were evaluated for their in vitro antibacterial activities against two Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, and two Gram-negative bacteria, Escherichia coli and Salmonella typhimurium. mdpi.com The results, when compared to the standard drug Amoxicillin trihydrate, showed significant antimicrobial activity for many of the tested compounds. mdpi.com
Specifically, the 2-(1-(furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one derivative (4a) exhibited potent antibacterial activity, surpassing the efficacy of Amoxicillin against E. coli with a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL (compared to 8 µg/mL for Amoxicillin). mdpi.com This same compound showed activity equipotent to Amoxicillin against S. aureus, B. subtilis, and S. typhimurium. mdpi.com Another derivative, 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4c), was found to be more potent than Amoxicillin against S. typhimurium with a MIC of 4 µg/mL. mdpi.com
Furthermore, the introduction of a 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde moiety (5c) resulted in a compound with more potent activity than Amoxicillin against both E. coli and S. typhimurium, with MIC values of 2 and 4 µg/mL, respectively. mdpi.com The antibacterial activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has also been noted, with substitutions at the third position potentially increasing its efficacy. mediresonline.org A study on quinoline-2-one derivatives also revealed significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| 2-(1-(furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4a) | S. aureus, B. subtilis | 4 | E. coli | 4 | mdpi.com |
| 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4c) | S. typhimurium | 4 | mdpi.com | ||
| 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde derivative (5c) | E. coli, S. typhimurium | 2, 4 | mdpi.com | ||
| Quinoline-2-one derivative (6c) | MRSA, VRE, MRSE | 0.75, 0.75, 2.50 | nih.govnih.gov |
In addition to their antibacterial properties, certain quinazolinone derivatives have demonstrated notable antifungal activity. The aforementioned study on quinazolin-4(3H)-one derivatives with hydrazone and pyrazole scaffolds also assessed their in vitro antifungal activities against two yeasts (Candida tropicals, Candida albicans) and two fungi (Microsporum phaseolina, Aspergillus niger), with Clotrimazole as the reference drug. mdpi.com
The 2-(1-(furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one derivative (4a) showed potent antifungal activity, being more effective than Clotrimazole against C. albicans and M. phaseolina with MIC values of 2 and 8 µg/mL, respectively (compared to 8 and 16 µg/mL for Clotrimazole). mdpi.com While the 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde derivative (5c) showed potent antibacterial action, its antifungal activity was somewhat decreased compared to its parent hydrazone derivative. mdpi.com Other studies have also reported on the antifungal properties of various quinazolinone derivatives, although some have shown only moderate to poor activity. nih.govbiomedpharmajournal.org
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(1-(furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4a) | C. albicans, M. phaseolina | 2, 8 | mdpi.com |
Antiviral Activity Assessments
Another study on isoquinoline-1(2H)-one derivatives identified a hit compound, 3-(6-ethylbenzo[d] nih.govnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one, with potent antiviral activity against both influenza A and B viruses, with 50% effective concentration (EC50) values ranging from 0.2 to 0.6 µM. nih.gov The mode-of-action experiments suggested that this compound interferes with the viral genome replication step. nih.gov
Anticancer and Antitumor Potency
A significant body of research has been dedicated to exploring the anticancer and antitumor properties of quinazolinone derivatives, with promising results in terms of cytotoxicity against various cancer cell lines and modulation of the cell cycle.
Derivatives of quinazolinone have been shown to possess broad-spectrum cytotoxic activity against a wide range of human cancer cell lines. In one comprehensive study, two families of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H) ones were screened against a panel of cancer cell lines including HT29 (colon), U87 and SJ-G2 (glioblastoma), MCF-7 (breast), A2780 (ovarian), H460 (lung), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), and MIA (pancreas). rsc.org Several analogues, including 2-styrylquinazolin-4(3H)-one and its hydroxylated and methoxylated derivatives, exhibited sub-micromolar potency. rsc.org Notably, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one demonstrated activity at less than 50 nM against the HT29, U87, A2780, H460, and BE2-C cell lines. rsc.org
A separate study focused on a new series of quinazoline-4(3H)-one derivatives with a thiol group at the 2-position. nih.gov The antiproliferative activity of these compounds was tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. One derivative with an aliphatic linker to the SH group was identified as the most potent, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov
Furthermore, a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activities. mdpi.com One compound in this series, 5d, exhibited broad-spectrum anticancer activity against HepG2 (hepatocellular carcinoma), MCF-7, MDA-231 (triple-negative breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values ranging from 1.94 to 7.1 µM. mdpi.com This compound also showed lower toxicity in normal WI-38 cells, indicating a favorable safety profile. mdpi.com
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29, U87, A2780, H460, BE2-C | <0.05 | rsc.org |
| 2-thiol quinazoline-4(3H)-one derivative (8a) | MCF-7, SW480 | 15.85, 17.85 | nih.gov |
| 2-sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2, MCF-7, MDA-231, HeLa | 1.94 - 7.1 | mdpi.com |
The anticancer activity of many quinazolinone derivatives is linked to their ability to interfere with the cell cycle, leading to arrest at specific phases and subsequent apoptosis. For instance, the benzimidazole-quinazolinone derivative (108) was found to induce G2/M phase cell cycle arrest in A-375 melanoma cells. mdpi.com Similarly, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative also induced G2/M-phase cell cycle arrest in oral squamous cell carcinoma cells. mdpi.com
In a study of 2,3-dihydroquinazolin-4(1H)-ones, two compounds, a naphthyl derivative (39) and a 2-methoxystyryl derivative (64), were found to induce G2+M cell cycle arrest, which is indicative of the inhibition of tubulin polymerization. rsc.org A newly synthesized quinazolinone-based derivative, compound 5c, was shown to cause cell cycle cessation at the S phase and G2/M phase in the MDA-MB-435 melanoma cell line, suggesting that Cyclin-dependent kinase 2 (CDK2) could be a plausible biological target. nih.gov
Furthermore, the 2-sulfanylquinazolin-4(3H)-one derivative 5d, which demonstrated potent cytotoxicity, was found to arrest the cell cycle at the S phase in HepG2 cells and induce both early and late apoptosis. mdpi.com Another quinazolin-4(3H)-one derivative, BIQO-19, was shown to induce G2/M phase cell cycle arrest in non-small cell lung cancer cells. mdpi.com
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Reference |
| Benzimidazole-quinazolinone derivative (108) | A-375 melanoma | G2/M phase arrest | mdpi.com |
| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone | Oral squamous cell carcinoma | G2/M phase arrest | mdpi.com |
| Naphthyl derivative (39) | Not specified | G2+M phase arrest | rsc.org |
| 2-methoxystyryl derivative (64) | Not specified | G2+M phase arrest | rsc.org |
| Quinazolinone derivative (5c) | MDA-MB-435 melanoma | S and G2/M phase arrest | nih.gov |
| 2-sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2 | S phase arrest | mdpi.com |
| BIQO-19 | Non-small cell lung cancer | G2/M phase arrest | mdpi.com |
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a key strategy in the development of anticancer therapeutics. While extensive research has been conducted on the pro-apoptotic effects of various quinazoline (B50416) derivatives, specific studies detailing the mechanisms for 6-methoxyquinazolin-2(1H)-one derivatives are still emerging. Broader studies on quinazolinone scaffolds indicate that they can trigger apoptosis through both intrinsic and extrinsic pathways.
Mechanistic studies on related quinazolinone compounds have shown that they can induce apoptosis by activating caspases, which are crucial mediators of programmed cell death. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. mdpi.com One study on a novel quinazolinone derivative demonstrated its ability to induce apoptosis in human leukemia cells through a cytochrome c-dependent mechanism, involving the loss of mitochondrial membrane potential. Furthermore, the involvement of caspases was confirmed, as inhibitors of these enzymes were able to reverse the cytotoxic effects of the compound.
Another area of investigation for similar compounds has been their ability to cause cell cycle arrest, often at the G2/M phase, which can be a precursor to apoptosis. This is sometimes achieved through the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to mitotic arrest and subsequent cell death. While these mechanisms are well-documented for the broader class of quinazolinones, dedicated research is required to specifically elucidate the apoptotic pathways initiated by this compound derivatives.
Anti-inflammatory Efficacy
Derivatives of quinazolinones have been investigated for their anti-inflammatory properties. Structure-activity relationship (SAR) studies on a series of quinazoline derivatives have indicated that substitutions on the core structure significantly influence their anti-inflammatory activity. mdpi.com For instance, the presence of a 6-methoxyphenylaminomethyl substitution has been shown to enhance anti-inflammatory effects. mdpi.com
In vivo studies using models such as carrageenan-induced paw edema in rats are commonly employed to evaluate the anti-inflammatory potential of these compounds. In such studies, the reduction in paw volume after administration of the test compound is measured and compared to that of a standard anti-inflammatory drug. For example, a study on new 2,3-dihydroquinazolin-4(1H)-one derivatives, which included a compound with a 4-methoxyphenyl (B3050149) group, demonstrated significant anti-inflammatory activity, in some cases exceeding that of the reference drug celecoxib. nih.gov
The mechanism of anti-inflammatory action for many quinazolinone derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a key role in the inflammatory cascade.
Analgesic Properties
The analgesic potential of quinazolinone derivatives has been another significant area of research. The effectiveness of these compounds is often assessed using animal models such as the acetic acid-induced writhing test and the hot plate test, which measure their ability to alleviate chemical and thermal pain, respectively.
Several studies on substituted quinazolinones have reported promising analgesic activity. For example, a series of 2-amino-substituted 3-(4-methoxyphenyl) quinazolinones demonstrated notable analgesic effects. mdpi.com The structure-activity relationship studies in this series indicated that the nature of the substituent at the 2-position played a crucial role in the observed activity. mdpi.com
Furthermore, research on other quinazoline analogs has shown analgesic activity comparable to or even exceeding that of clinically used drugs like flupirtine (B1215404) and tramadol. nih.gov The analgesic effects of these compounds are often linked to their anti-inflammatory properties, particularly their ability to inhibit COX enzymes.
Central Nervous System (CNS) Activity Investigations (e.g., Anticonvulsant, CNS Depressant/Stimulant)
The investigation of quinazoline derivatives has extended to their effects on the central nervous system, with a focus on anticonvulsant and CNS depressant or stimulant activities. While specific data on this compound derivatives in this context is limited in the reviewed literature, the broader class of quinazolinones has a well-established history of CNS activity.
Historically, methaqualone, a quinazolinone derivative, was used as a sedative and hypnotic, demonstrating the potential of this scaffold to act as a CNS depressant. Research into novel quinazolinone derivatives continues to explore this area. Anticonvulsant activity is typically evaluated using models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test in rodents. These tests help to identify compounds that can prevent the spread of seizures or raise the seizure threshold, respectively.
Although specific studies focusing solely on the CNS activities of this compound derivatives were not prominently found in the search results, the known CNS effects of other quinazolinones suggest that this is a viable area for future research.
Antimalarial Investigations
The global challenge of malaria and the emergence of drug-resistant parasite strains necessitate the discovery of new antimalarial agents. The quinazolinone scaffold has been identified as a promising starting point for the development of novel therapeutics. doi.orggriffith.edu.au
Investigations into 2,3-disubstituted-4(3H)-quinazolinones have shown that these compounds can exhibit significant in vivo antimalarial activity against Plasmodium berghei in murine models. longdom.org Structure-activity relationship studies have suggested that substitutions at the C-3 position of the quinazolinone ring, including substituted phenyl moieties, can be beneficial for antimalarial activity. nih.gov
While the direct evaluation of this compound derivatives was not explicitly detailed in the provided search results, the promising activity of the broader quinazolinone class against malaria parasites indicates that this specific subset warrants further investigation. The mechanism of action for antimalarial quinazolinones is an area of active research, with potential targets including parasitic enzymes essential for survival.
Other Noteworthy Biological Activities (e.g., Antihypertensive, Antidiabetic, Antioxidant)
Beyond the aforementioned activities, derivatives of this compound and related structures have been explored for a range of other therapeutic applications.
Antihypertensive Activity: Several quinazoline derivatives have been successfully developed as antihypertensive drugs, with prazosin (B1663645) being a notable example. Research in this area has explored various substitutions on the quinazoline ring to optimize activity. Studies on 6,7-dimethoxyquinazoline (B1622564) derivatives have demonstrated their potential as effective antihypertensive agents. nih.gov These compounds are often investigated for their α1-adrenergic receptor blocking activity, which leads to vasodilation and a reduction in blood pressure. japsonline.com
Antidiabetic Activity: The potential of quinazolinone derivatives in the management of diabetes is an emerging area of research. ekb.egekb.eg Studies have investigated the ability of these compounds to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov By inhibiting these enzymes, it is possible to lower postprandial blood glucose levels. While specific data on this compound derivatives is not abundant, the broader class of dihydroquinazolin-4(1H)-ones has shown promising results in this area. nih.gov
Antioxidant Activity: A number of quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antioxidant properties. nih.govorientjchem.orgnih.gov These studies often employ in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to assess the ability of the compounds to neutralize free radicals. The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings of these derivatives can contribute to their antioxidant potential. For example, 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one has been synthesized and characterized in studies exploring antioxidant properties. nih.gov
Table of Investigated Biological Activities of Quinazolinone Derivatives
| Biological Activity | Key Findings |
|---|---|
| Apoptosis Induction | Can be induced via intrinsic (mitochondrial) and extrinsic pathways, often involving caspase activation and cell cycle arrest. |
| Anti-inflammatory | Enhanced by substitutions like 6-methoxyphenylaminomethyl; mechanism may involve COX-2 inhibition. mdpi.com |
| Analgesic | Demonstrated in various animal models of pain; often linked to anti-inflammatory effects. |
| CNS Activity | Historically known for sedative-hypnotic effects (e.g., methaqualone); ongoing research into anticonvulsant properties. |
| Antimalarial | Promising activity against Plasmodium species; substitutions on the quinazolinone ring are key to efficacy. longdom.orgnih.gov |
| Antihypertensive | 6,7-dimethoxy derivatives show potential, often acting as α1-adrenergic blockers. nih.govjapsonline.com |
| Antidiabetic | Can inhibit α-amylase and α-glucosidase, potentially lowering blood glucose. ekb.egnih.gov |
| Antioxidant | Methoxy and hydroxyl substitutions can contribute to free radical scavenging activity. nih.gov |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one |
| 6,7-dimethoxyquinazoline |
| Methaqualone |
| Prazosin |
| Celecoxib |
| Flupirtine |
Structure Activity Relationship Sar Studies of 6 Methoxyquinazolin 2 1h One Derivatives
Impact of Substitutions on the Quinazolinone Core on Biological Activity
SAR studies have revealed that the nature and position of substituents on the quinazolinone ring system are significant determinants of pharmacological activity. mdpi.com Positions 2, 6, and 8 have been identified as particularly important for influencing the biological actions of these compounds. mdpi.com
The methoxy (B1213986) group at the C-6 position of the quinazolinone core is a key feature that can significantly influence the molecule's biological profile. Generally, the presence of oxygenated substituents on the quinazoline (B50416) ring is considered essential for cytotoxic and anti-cancer activities. Specifically, the substitution of –OCH3 groups at the 6 and 7 positions has been noted as crucial for cytotoxicity.
In one study, a derivative featuring a methoxy group at C-6, alongside a 7-hydroxy group, was isolated from a marine bacterium and demonstrated biological activity. nih.gov The presence of electron-donating groups, such as methoxy, at the 6 and 7 positions of the quinazoline core has been shown to increase the anti-proliferative activity of compounds on A431 cells. mdpi.com This suggests that the electronic properties conferred by the methoxy group at C-6 play a vital role in the interaction with biological targets. Furthermore, the anti-inflammatory effect of quinazolinone derivatives can be increased by the presence of electron-withdrawing groups at the C-6 position, indicating that the electronic nature of the C-6 substituent can be tailored to target different biological outcomes. mdpi.com
| Position | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C-6 | Methoxy (-OCH3) | Considered important for cytotoxicity; increases anti-proliferative activity. | mdpi.com |
| C-6 & C-7 | Methoxy (-OCH3) groups | Essential for cytotoxic activity. | |
| C-6 | Electron-withdrawing groups | Can increase anti-inflammatory effects. | mdpi.com |
Substitutions at the C-4 position of the quinazolinone ring are critical for biological activity, with the 4-anilinoquinazoline moiety being a well-known pharmacophore for potent EGFR tyrosine kinase inhibitors. researchgate.net
Anilino Group: The presence of a substituted aniline at C-4 is a key feature for anticancer activity. For instance, 4-anilino-quinazoline derivatives have been extensively studied as EGFR inhibitors. mdpi.comnih.gov Meta-bromoaniline derivatives showed higher antiproliferative activity compared to para-substituted ones. mdpi.com The introduction of bulky ethers on the aniline moiety can increase activity on HER2 while decreasing it for EGFR. mdpi.com
Amino Group: 4-amino quinazoline derivatives have been designed and synthesized, showing potent anti-inflammatory activity. mdpi.com The hybridization of a triazole linked to a 4-aminoquinazoline resulted in compounds with significant cytotoxic activity.
Alkylthio Group: The introduction of a 2-ethylthio-4-methylaminoquinazoline has been explored for activity against Mycobacterium tuberculosis. mdpi.com
| Position | Substituent Type | Specific Example | Observed Biological Activity | Reference |
|---|---|---|---|---|
| C-4 | Anilino | Meta-bromoaniline | Higher antiproliferative activity. | mdpi.com |
| C-4 | Anilino | Aniline with bulky ether substituents | Increased activity on HER2, decreased on EGFR. | mdpi.com |
| C-4 | Amino | N-(4-fluorophenyl)quinazolin-4-amine | Potent anti-inflammatory activity. | mdpi.com |
| C-4 | Thiophene-2-ylmethanamine | - | Good antiproliferative activity on A431 cells. | mdpi.com |
Modifications at other positions, such as C-2 and C-7, also profoundly impact the biological profile of quinazolinone derivatives.
C-2 Position: The presence of methyl, amine, or thiol groups at position 2 is often considered essential for antimicrobial activities. nih.gov Increasing lipophilicity at C-2 by substituting a methyl group with a butyl group yielded a more active analgesic compound. mdpi.com Placing a benzylamino group at C-2 also produced active analgesic agents. mdpi.com A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate side chain at the C-2 position were synthesized and evaluated for their antiproliferative activities, with some compounds showing potent effects. researchgate.net Conversely, in some series, an unsubstituted C-2 position while having an iodine at C-6 resulted in sub-micromolar activity against CDK9. nih.gov
C-7 Position: The introduction of a chlorine atom at position 7 on the quinazolinone system has been shown to favor anticonvulsant activity. mdpi.com For EGFR inhibitory activity, bulkier substituents at the C-7 position are favorable. mdpi.com Linking a 3-nitro-1,2,4-triazole motif at C-7 resulted in dual EGFR/VEGFR2 inhibitors, with a longer linker chain being favorable for inhibitory activity. mdpi.com
| Position | Substituent Type | Effect on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Methyl, Amine, or Thiol groups | Essential for antimicrobial activity. | nih.gov |
| C-2 | Butyl group (increased lipophilicity) | Increased analgesic activity. | mdpi.com |
| C-2 | Dithiocarbamate side chain | Potent antiproliferative activity. | researchgate.net |
| C-7 | Chlorine atom | Favors anticonvulsant activity. | mdpi.com |
| C-7 | Bulkier substituents | Favorable for EGFR inhibitory activity. | mdpi.com |
| C-7 | 3-nitro-1,2,4-triazole with a long linker | Favorable for dual EGFR/VEGFR2 inhibition. | mdpi.com |
Pharmacophore Identification and Molecular Feature Mapping for Activity
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. benthamdirect.com This approach helps in understanding the key molecular recognition motifs, such as hydrogen bond acceptors or donors, hydrophobic centers, and aromatic rings, that govern the interaction between a ligand and its biological target. benthamdirect.com
For quinazolinone derivatives, pharmacophore models have been successfully developed to elucidate the structural requirements for various activities, including anti-inflammatory and anticancer effects. nih.govbiointerfaceresearch.com A typical pharmacophore model for a quinazolinone-based inhibitor might include features like:
A hydrogen-bond donor.
Two hydrophobic features.
A positively-charged feature.
An aromatic ring feature.
These models are constructed based on a set of active compounds and are then used for virtual screening of compound libraries to identify new potential hits with diverse chemical scaffolds but similar biological activities. benthamdirect.com By mapping the key features of 6-methoxyquinazolin-2(1H)-one derivatives, researchers can design novel compounds with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov 3D-QSAR, in particular, is widely used in drug research and development as it provides detailed information about how steric, electrostatic, and hydrophobic fields of a molecule influence its activity. nih.gov
QSAR studies have been applied to various series of quinazolinone derivatives to guide the lead optimization process. mdpi.comnih.gov For example, a 3D-QSAR model was constructed for quinazolinone derivatives containing hydrazone structures to direct future modifications for improved antitumor activity. These models generate contour maps that indicate regions where certain physicochemical properties (e.g., bulk, positive/negative charge, hydrophobicity) would either increase or decrease biological potency. The results from these analyses can reveal that parameters like polarization, dipole moment, lipophilicity, and the size of the molecule have a significant effect on activity. nih.gov By applying QSAR to this compound derivatives, researchers can predict the activity of newly designed compounds before their synthesis, thereby accelerating the discovery of more effective therapeutic agents. biointerfaceresearch.com
Mechanistic and Molecular Target Studies
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline (B50416) core is a well-established and privileged scaffold for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govnih.gov EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. nih.gov Its aberrant activation, through mutation or overexpression, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov
Inhibition Kinetics and Selectivity against Wild-Type and Mutated EGFR
Numerous quinazoline-based compounds have been developed as EGFR inhibitors, with some exhibiting potent activity against both wild-type (WT) and mutant forms of the receptor. nih.gov The first-generation inhibitors, such as gefitinib (B1684475) and erlotinib (B232), are reversible, ATP-competitive inhibitors that are particularly effective against activating mutations like L858R and exon 19 deletions. nih.gov However, their efficacy is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation. nih.gov
Second-generation inhibitors were designed to overcome this resistance by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition. nih.gov While often more potent, these inhibitors can also exhibit significant activity against WT EGFR, leading to dose-limiting toxicities. nih.gov
The development of third-generation inhibitors, such as osimertinib, has focused on achieving selectivity for mutant forms of EGFR, including T790M, while sparing the wild-type receptor to improve the therapeutic window. researchgate.net
The following table presents IC₅₀ values for representative quinazoline derivatives against EGFR, illustrating the impact of structural modifications on inhibitory potency.
| Compound/Derivative Class | EGFR Target | IC₅₀ (nM) | Reference |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline | EGFRwt | 46.1 | nih.gov |
| 6-arylureido-4-anilinoquinazolines | EGFR | 11.66 - 867.1 | frontiersin.org |
This table presents data for structurally related compounds to infer the potential activity of 6-methoxyquinazolin-2(1H)-one.
Molecular Basis of Ligand-EGFR Kinase Domain Interactions
The binding mode of quinazoline inhibitors to the EGFR kinase domain has been extensively studied. The quinazoline core typically forms one or more hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. nih.gov Specifically, the N1 and N3 atoms of the quinazoline ring are often involved in these hydrogen-bonding interactions with residues such as Met793. nih.gov
Substituents on the quinazoline ring project into different sub-pockets of the ATP binding site, and their nature significantly influences the binding affinity and selectivity. For example, substitutions at the 6- and 7-positions with electron-donating groups, such as methoxy (B1213986) groups, have been shown to be favorable for EGFR inhibition. nih.gov This is attributed to a slight conformational change in the quinazoline core within the active site, leading to stronger hydrogen bonding with the hinge region. nih.gov The methoxy group at the 6-position of the compound in focus may therefore contribute favorably to its binding affinity for EGFR.
Receptor Tyrosine Kinase (RTK) Inhibition Profile (e.g., HER-2, MET, VEGFR-2)
Many quinazoline-based EGFR inhibitors exhibit activity against other receptor tyrosine kinases, a phenomenon often referred to as polypharmacology. This can be advantageous in certain therapeutic contexts.
HER-2 (ErbB2): As a member of the ErbB family, HER-2 shares structural similarity with EGFR. Consequently, many EGFR inhibitors also show activity against HER-2. For example, some 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been investigated as potential dual EGFR/HER-2 inhibitors. nih.gov
MET: The MET proto-oncogene encodes another receptor tyrosine kinase that has been implicated in cancer progression and resistance to EGFR-targeted therapies. While specific data for this compound is unavailable, the development of dual EGFR/MET inhibitors is an active area of research.
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth. Some 4-anilino-quinazoline derivatives have been developed as dual EGFR/VEGFR-2 inhibitors. nih.gov
The following table summarizes the inhibitory activities of representative quinazoline derivatives against other RTKs.
| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline | HER-2 | Varies | nih.gov |
| 4-anilino-quinazoline derivatives | VEGFR-2 | 0.37 - 12.93 | nih.gov |
This table presents data for structurally related compounds to infer the potential activity of this compound.
Platelet-Derived Growth Factor (PDGF) Receptor Autophosphorylation Inhibition
The platelet-derived growth factor (PDGF) receptor is another receptor tyrosine kinase involved in cell growth, proliferation, and migration. Dysregulation of PDGF receptor signaling is associated with various diseases, including cancer and atherosclerosis. Studies have shown that quinoline (B57606) and quinazoline derivatives can act as potent inhibitors of PDGF receptor autophosphorylation. This suggests that this compound might also possess inhibitory activity against this target.
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase (MPO) is a heme-containing enzyme found predominantly in neutrophils. It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species. However, excessive MPO activity is implicated in various inflammatory diseases. Research has identified thioxo-dihydroquinazolin-one derivatives as novel inhibitors of MPO. nih.gov Some of these compounds exhibit potent inhibition with IC₅₀ values in the nanomolar range. nih.gov The presence of a methoxy group at the 6- and 7-positions of the quinazoline ring has been noted in compounds with good MPO inhibitory activity. researchgate.net
The inhibitory profile of a representative thioxo-dihydroquinazolin-one derivative is shown below.
| Compound | Target | IC₅₀ (nM) | Reference |
| Thioxo-dihydroquinazolin-one derivative | MPO | as low as 100 | nih.gov |
This table presents data for a structurally related compound class to infer the potential activity of this compound.
Investigation of Other Specific Enzyme or Receptor Interactions (e.g., NEK4)
The NIMA-related kinase 4 (NEK4) is a serine/threonine kinase involved in the regulation of the cell cycle and DNA damage response. While the search for specific interactions between this compound and NEK4 did not yield direct evidence, the broad kinase inhibitory potential of the quinazoline scaffold suggests that interactions with less common kinase targets are possible. Further screening and target identification studies would be necessary to explore the full spectrum of enzymatic and receptor interactions for this compound.
Computational and in Silico Approaches in 6 Methoxyquinazolin 2 1h One Research
Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 6-methoxyquinazolin-2(1H)-one, might bind to a macromolecular target, typically a protein. This method explores various possible orientations and conformations of the ligand within the protein's binding site and uses a scoring function to estimate the strength of the interaction.
A primary goal of molecular docking is to determine the most likely three-dimensional arrangement (the binding mode or pose) of a ligand when it forms a complex with a protein. This prediction is crucial for understanding the mechanism of action, as the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the amino acid residues of the protein are dictated by this pose.
A detailed literature search did not yield specific studies that have published the predicted ligand-protein binding modes for this compound with any particular protein target.
Beyond predicting the physical orientation, docking algorithms employ scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally suggests a more stable and favorable interaction between the ligand and the protein. These estimations help in ranking potential drug candidates and prioritizing them for further experimental testing.
There is no specific data in the reviewed literature detailing the estimated binding affinities or specific molecular interactions of this compound as determined by molecular docking simulations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. Unlike the more static picture provided by molecular docking, MD simulations provide insights into the flexibility and dynamic changes of the protein-ligand complex in a simulated physiological environment. This technique can be used to assess the stability of a binding pose predicted by docking and to understand how the protein's structure might change upon ligand binding.
Specific molecular dynamics simulation studies for this compound are not available in the public scientific literature based on the conducted searches.
Virtual Screening for Identification of Novel Bioactive Compounds
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be based on the structure of the target protein (structure-based virtual screening, which often uses molecular docking) or on the properties of known active ligands (ligand-based virtual screening). While numerous studies have performed virtual screening on libraries of quinazolinone derivatives to find inhibitors for various targets, none of the available search results specifically mention the identification or use of this compound as a hit or lead compound from such a screening campaign.
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These in silico tools are vital in early-stage drug discovery to filter out candidates that are likely to fail later on due to poor absorption, unfavorable distribution in the body, rapid metabolism, inefficient excretion, or high toxicity. Various software and web servers are available to predict these properties based on the chemical structure of a molecule.
While ADMET prediction is a standard computational assessment for novel compounds, specific published reports detailing the predicted ADMET profile for this compound were not found in the literature search.
Table 1: General ADMET Properties and Their Significance
| Property Category | Description | Significance in Drug Development |
| Absorption | The process by which a compound enters the bloodstream. Often predicted by models for human intestinal absorption (HIA) and Caco-2 permeability. | Determines how well a drug is taken up by the body after administration. |
| Distribution | The dispersion of a compound throughout the fluids and tissues of the body. Key predictors include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects the concentration of the drug at its target site and potential for off-target effects. |
| Metabolism | The chemical transformation of a compound by the body, primarily by enzymes like the Cytochrome P450 (CYP) family. | Influences the drug's duration of action and the potential for forming toxic or active metabolites. |
| Excretion | The removal of the compound and its metabolites from the body. | Determines the half-life of the drug and dosing frequency. |
| Toxicity | The potential for the compound to cause harmful effects. Predictions can include carcinogenicity, mutagenicity, and hepatotoxicity. | A critical safety parameter to avoid adverse effects. |
Quantum Mechanical Studies (e.g., Solvation Analysis)
Quantum mechanical (QM) methods are used to study the electronic structure and reactivity of molecules with a high degree of accuracy. In drug design, QM studies can provide detailed insights into reaction mechanisms, electronic properties (like HOMO-LUMO energies), and the nature of intermolecular interactions that are not fully captured by classical molecular mechanics methods used in docking and MD simulations. Solvation analysis, for instance, uses QM to calculate the energy changes when a molecule is transferred from a vacuum to a solvent, which is crucial for predicting solubility and binding free energies accurately.
A review of available literature did not identify any specific quantum mechanical studies, such as solvation analysis, that have been published for this compound.
Future Perspectives and Research Directions for 6 Methoxyquinazolin 2 1h One
Exploration of Novel and Greener Synthetic Pathways
The synthesis of quinazolinone derivatives has been a major focus of chemical research, traditionally involving methods that can be harsh and environmentally taxing. researchgate.net The future in this area lies in the development of novel and greener synthetic methodologies that are more efficient, cost-effective, and sustainable.
Key green chemistry approaches being explored for quinazolinone synthesis include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields. For instance, 3-substituted-quinazolin-4(3H)-ones have been synthesized in a one-pot reaction using microwave irradiation. researchgate.net
Deep Eutectic Solvents (DES): Utilizing DES, such as choline (B1196258) chloride:urea, provides a greener alternative to conventional volatile organic solvents. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts avoids the need for expensive and potentially toxic metal catalysts, aligning with the principles of sustainable chemistry. frontiersin.org Acid catalysts like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been successfully used. frontiersin.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, reducing waste and saving time. mdpi.com Palladium-catalyzed four-component reactions have been developed for the one-pot synthesis of N-substituted quinazolin-4(3H)-ones. mdpi.com
Electrochemical Synthesis: This method offers an environmentally friendly approach by using electricity to drive chemical reactions, which can be performed under mild conditions. researchgate.net
These innovative synthetic strategies are crucial for the sustainable production of 6-methoxyquinazolin-2(1H)-one and its derivatives for further research and potential commercialization.
| Synthetic Approach | Key Features | Example Application |
| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields. researchgate.net | One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones. researchgate.net |
| Deep Eutectic Solvents | Green, non-volatile solvent alternative. researchgate.net | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. researchgate.net |
| Organocatalysis | Metal-free, lower toxicity, cost-effective. frontiersin.org | Grinding-assisted synthesis using p-TSA catalyst. frontiersin.org |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste. mdpi.com | Palladium-catalyzed one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones. mdpi.com |
| Electrochemical Synthesis | Eco-friendly, mild conditions, uses electricity as a reagent. researchgate.net | Desulfurative cyclization to form 2-aminoquinazolin-4(3H)-ones. researchgate.net |
Development of Highly Selective and Potent Analogues for Specific Targets
The quinazolinone core is a versatile scaffold for developing targeted therapies. mdpi.com Future research will focus on designing analogues of this compound that exhibit high potency and selectivity for specific biological targets implicated in various diseases. Structure-activity relationship (SAR) studies are fundamental to this effort, revealing how substitutions at different positions on the quinazolinone ring influence biological activity. nih.gov
Key therapeutic targets and strategies include:
Kinase Inhibitors: Many quinazolinone derivatives target protein kinases. For example, gefitinib (B1684475) and erlotinib (B232) are EGFR inhibitors used in cancer therapy. nih.govmdpi.com Future work could involve modifying the this compound structure to create potent and selective inhibitors of other kinases like VEGFR2, HER2, or c-MET, which are crucial in cancer progression. nih.govmdpi.com
PARP-1 Inhibitors: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a promising cancer therapy strategy. Novel quinazolinone derivatives have been designed as bioisosteres of known PARP-1 inhibitors like Olaparib, with some compounds showing comparable inhibitory activity. researchgate.net
Receptor Antagonists: The adenosine (B11128) A2A receptor (A2AR) is a target for neurodegenerative diseases. The 2-aminoquinazoline (B112073) scaffold has been identified as a promising starting point for designing new A2AR antagonists. nih.gov
Enzyme Inhibitors: Quinazolinones have shown inhibitory activity against various enzymes, including tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.gov This opens avenues for developing treatments for hyperpigmentation disorders.
The development of hybrid molecules, which combine the quinazolinone scaffold with other pharmacophores, is another promising strategy to enhance potency and overcome drug resistance. For instance, hybrids of quinazolinone with triazole or oxadiazole have shown potent anti-cancer activity.
Identification of Unexplored Biological Activities and Molecular Mechanisms
While quinazolinones are well-known for their anticancer, antimicrobial, and anti-inflammatory properties, there is vast potential to uncover novel biological activities. nih.govwisdomlib.org Future research should aim to screen this compound and its derivatives against a broader range of biological targets to identify unexplored therapeutic applications.
Potential areas for exploration include:
Antiviral Activity: Certain quinazolinone derivatives have demonstrated activity against HIV and, more recently, SARS-CoV-2. sbmu.ac.irmdpi.com Systematic screening could reveal potent antiviral agents.
Neurodegenerative Diseases: The role of quinazolinone analogues as A2AR antagonists suggests their potential in treating conditions like Parkinson's and Alzheimer's disease. nih.gov
Metabolic Disorders: Some derivatives have shown potential as antidiabetic agents, an area that warrants further investigation. semanticscholar.org
Cardiovascular and Ocular Diseases: Novel quinazolinone derivatives have been reported as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a validated drug target for managing these conditions. nih.gov
Elucidating the precise molecular mechanisms behind these activities is crucial. Techniques like molecular docking, cell cycle analysis, and apoptosis assays can provide insights into how these compounds interact with their targets and affect cellular pathways. researchgate.netmdpi.com For example, studies have shown that some quinazolinone derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. researchgate.netmdpi.com
| Known Biological Activity | Potential Unexplored Activity | Molecular Mechanism |
| Anticancer nih.gov | Antidiabetic semanticscholar.org | EGFR Inhibition, PARP-1 Inhibition, Apoptosis Induction nih.govresearchgate.netmdpi.com |
| Antimicrobial nih.gov | Anti-neurodegenerative nih.gov | DNA Gyrase Inhibition nih.gov |
| Anti-inflammatory wisdomlib.org | Ocular Disease Treatment nih.gov | NHE-1 Inhibition nih.gov |
| Anti-HIV sbmu.ac.ir | Anti-SARS-CoV-2 mdpi.com | Integrase Inhibition sbmu.ac.ir |
Integration of Advanced Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.govjddtonline.info These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets to predict biological activity and properties. nih.gov
Applications of AI/ML in quinazolinone research include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Random Forest and Support Vector Machines are used to build QSAR models that predict the biological activity of new compounds based on their chemical structure. nih.govnih.gov
Virtual Screening: AI can rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target, saving time and resources compared to traditional high-throughput screening. nih.gov
De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired pharmacological properties, opening up new possibilities for novel quinazolinone-based drugs. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. AI models can predict these properties, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govglobalresearchonline.net
These in silico methods, including molecular docking and molecular dynamics simulations, provide a powerful complement to experimental work, enabling a more rational and efficient approach to drug design. nih.govnih.govijfmr.com
Collaborative Research Opportunities and Translational Applications
The development of this compound from a promising scaffold into a clinically approved therapeutic requires extensive collaboration and a focus on translational research. Moving forward, partnerships between academic research institutions, pharmaceutical companies, and clinical research organizations will be essential.
Future efforts should focus on:
Interdisciplinary Collaboration: Bringing together experts in medicinal chemistry, pharmacology, computational biology, and clinical medicine will foster a comprehensive approach to drug development.
Preclinical to Clinical Translation: Promising compounds identified through in vitro and in silico studies must be rigorously evaluated in preclinical animal models to assess their efficacy and safety before moving into human clinical trials. researchgate.net
Pharmacokinetic Optimization: Research efforts are needed to improve the in vivo pharmacokinetic properties of lead compounds, such as enhancing bioavailability and metabolic stability, to ensure they are effective in a clinical setting. mdpi.com
Exploring New Therapeutic Areas: Collaborative projects can facilitate the screening of quinazolinone libraries against a wide range of diseases, potentially repurposing existing compounds or discovering new indications.
The ultimate goal is to translate the rich pharmacological potential of the this compound scaffold into tangible therapeutic benefits for patients across a spectrum of diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-methoxyquinazolin-2(1H)-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A widely used approach involves cyclization reactions of substituted anthranilic acid derivatives. For example, 2-amino-5-methoxybenzamide can react with aldehydes (e.g., benzaldehyde) in methanol under reflux with acetic acid as a catalyst to form the quinazolinone core . Key parameters include solvent polarity (methanol enhances cyclization), temperature control (reflux at ~80°C), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is often required to isolate the product.
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy group (δ ~3.9 ppm in ¹H NMR) and the quinazolinone carbonyl (δ ~160–165 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while LC-MS ensures purity. X-ray crystallography, as demonstrated for similar quinazolinones, provides definitive confirmation of the fused bicyclic structure and substituent positions .
Q. What preliminary biological activities have been reported for this compound derivatives?
- Methodological Answer : Derivatives of this compound have shown antitumor, kinase inhibitory, and antiviral potential. For instance, chloro-substituted analogs exhibit IC₅₀ values in the low micromolar range against cancer cell lines, as determined by MTT assays . Researchers typically screen these compounds against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays to identify lead candidates .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?
- Methodological Answer : Byproduct formation (e.g., dimerization or incomplete cyclization) can be mitigated by:
- Using anhydrous solvents (e.g., dried methanol) to prevent hydrolysis.
- Introducing catalysts like p-toluenesulfonic acid (PTSA) to accelerate cyclization .
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Monitoring reaction progress via TLC or in situ FTIR to terminate reactions at optimal conversion points.
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer : SAR studies involve systematic modifications:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at position 6 enhances antitumor activity, while bulky groups at position 2 reduce solubility .
- Scaffold hybridization : Fusion with thiazole or triazole rings (e.g., thiazolo[3,2-b]triazol-6-one derivatives) improves binding to ATP pockets in kinases .
- Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets like EGFR or VEGFR2, guiding synthetic prioritization .
Q. What advanced analytical techniques are used to resolve contradictions in biological activity data among structurally similar quinazolinones?
- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles are addressed by:
- Meta-analysis : Aggregating data from multiple studies (e.g., comparing results from MTT assays vs. clonogenic survival assays) .
- Target engagement assays : Using surface plasmon resonance (SPR) or thermal shift assays to directly measure compound-target binding kinetics .
- Metabolic stability testing : Assessing liver microsome stability to rule out pharmacokinetic variability as a confounding factor .
Q. How are computational methods integrated into the design of this compound-based inhibitors?
- Methodological Answer :
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors at position 2) for kinase inhibition.
- MD simulations : Predict conformational stability in aqueous environments and binding pocket flexibility .
- QSAR modeling : Utilizes descriptors like logP and polar surface area to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
